molecular formula C9H10N2S B14051373 (S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine

(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine

Cat. No.: B14051373
M. Wt: 178.26 g/mol
InChI Key: OYEMTXBRVDLKKG-LURJTMIESA-N
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Description

(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine is a chiral amine compound featuring a benzothiazole ring Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

  • (S)-1-(Benzo[D]thiazol-2-YL)ethan-1-amine
  • (S)-1-(Benzo[D]thiazol-6-YL)ethan-1-amine
  • (S)-1-(Benzo[D]thiazol-7-YL)ethan-1-amine

Comparison:

  • Uniqueness: (S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity.
  • Biological Activity: The position of the substituent on the benzothiazole ring can significantly impact the compound’s interaction with biological targets, leading to differences in efficacy and selectivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(1S)-1-(1,3-benzothiazol-5-yl)ethanamine

InChI

InChI=1S/C9H10N2S/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,10H2,1H3/t6-/m0/s1

InChI Key

OYEMTXBRVDLKKG-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)SC=N2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)SC=N2)N

Origin of Product

United States

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